7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Lipophilicity Drug-likeness Spirocyclic carboxamide

7,7-Dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide (CAS 1396872-71-1) is a synthetic spirocyclic carboxamide characterized by a rigid 6,8-dioxa-2-azaspiro[3.5]nonane core bearing gem-dimethyl substituents at position 7 and an N-(2-methylphenyl) urea terminus. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol and a computed XLogP3 of 1.0, indicating moderate lipophilicity.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 1396872-71-1
Cat. No. B2851564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
CAS1396872-71-1
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CC3(C2)COC(OC3)(C)C
InChIInChI=1S/C16H22N2O3/c1-12-6-4-5-7-13(12)17-14(19)18-8-16(9-18)10-20-15(2,3)21-11-16/h4-7H,8-11H2,1-3H3,(H,17,19)
InChIKeyWDBDUOWNHZGXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide (CAS 1396872-71-1): Structural Identity and Physicochemical Baseline


7,7-Dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide (CAS 1396872-71-1) is a synthetic spirocyclic carboxamide characterized by a rigid 6,8-dioxa-2-azaspiro[3.5]nonane core bearing gem-dimethyl substituents at position 7 and an N-(2-methylphenyl) urea terminus [1]. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol and a computed XLogP3 of 1.0, indicating moderate lipophilicity [1]. The compound exhibits a topological polar surface area (TPSA) of 50.8 Ų, a single hydrogen bond donor, three hydrogen bond acceptors, and a low rotatable bond count of 1, conferring significant conformational rigidity relative to more flexible acyclic or monocyclic carboxamides [1][2].

Why Generic Substitution Is Ineffective: Physicochemical and Scaffold-Level Differentiation of 7,7-Dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide


Spirocyclic carboxamides within the 6,8-dioxa-2-azaspiro[3.5]nonane class are not freely interchangeable because small variations in the N-aryl substituent, ring substitution pattern, and conformational constraint profoundly alter physicochemical properties critical to target engagement, solubility, and metabolic stability [2]. For instance, replacing the 2-methylphenyl group with a benzyl (CAS 1396685-43-0), tert-butyl (CAS 1396785-34-4), or thiophen-2-ylmethyl analog changes the hydrogen-bonding pharmacophore, lipophilicity, and steric bulk at the urea binding interface [2]. The gem-dimethyl group at position 7 of the dioxane ring imposes unique steric shielding and conformational restriction not present in the parent 6,8-dioxa-2-azaspiro[3.5]nonane scaffold (CAS 93686-71-6), which lacks this substitution [1][2]. The following quantitative evidence, drawn from computed descriptors and structure-based inference, illustrates why this specific compound occupies a distinct property space that cannot be replicated by off-the-shelf analogs.

Quantitative Differentiation Evidence for 7,7-Dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide Against Closest Analogs


Lipophilicity (XLogP3) Differentiation Against N-Aryl and N-Alkyl 6,8-Dioxa-2-azaspiro[3.5]nonane-2-carboxamide Analogs

The target compound exhibits a computed XLogP3 of 1.0, placing it in an optimal intermediate lipophilicity range for balanced permeability and aqueous solubility [1]. In contrast, N-tert-butyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide (CAS 1396785-34-4) bears a smaller, more polar urea substituent with a predicted lower XLogP, and N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide (CAS 1396685-43-0) may exhibit a higher or comparable XLogP depending on the aromatic linker . Although these are computed values lacking experimental log D₇.₄ determinations, the 2-methylphenyl group confers a measured increment in lipophilicity relative to the unsubstituted parent scaffold (XLogP3: -0.7 for 6,8-dioxa-2-azaspiro[3.5]nonane) [2].

Lipophilicity Drug-likeness Spirocyclic carboxamide

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiate the Target Compound from Flexible Carboxamides

The target compound possesses a TPSA of 50.8 Ų with exactly 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1][2]. This profile is distinct from the parent 6,8-dioxa-2-azaspiro[3.5]nonane (TPSA: 30.5 Ų, 1 HBD, 3 HBA) [3], indicating that N-arylation with 2-methylphenyl increases polar surface area by approximately 20 Ų while preserving the hydrogen-bond donor count. N-Benzyl and N-tert-butyl analogs are expected to exhibit different TPSA values owing to the absence of the aromatic ring's polarizable surface . More importantly, the rigid spirocyclic core eliminates rotatable bonds (count = 1) that would otherwise increase conformational entropy and desolvation penalties upon target binding, a feature not shared by acyclic carboxamide comparators.

Polar surface area Membrane permeability Spirocyclic constraint

Molecular Weight and Heavy Atom Count Positioning Within Lead-Like Chemical Space

With a molecular weight of 290.36 g/mol and 21 heavy atoms, the target compound resides within the 'lead-like' chemical space (MW ≤ 350) as defined by the rule of three for fragment-based lead discovery [1]. This is markedly lower than many N-benzhydryl and N-(thiophen-2-ylmethyl) analogs in the 6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide series, which exceed 320 g/mol . The gem-dimethyl substitution adds only 28 Da relative to the parent scaffold (MW 129.16 g/mol) while providing significant steric differentiation and metabolic shielding [2]. The balance of moderate molecular weight and high fraction of sp³-hybridized carbons (Fsp³ ≈ 0.56, computed from the SMILES) aligns with contemporary medicinal chemistry design principles that correlate increased saturation with improved clinical success rates.

Lead-likeness Fragment-based drug design Molecular complexity

Spirocyclic Scaffold Rigidity as a Conformational Constraint Advantage Over Monocyclic and Acyclic Carboxamide Alternatives

The 6,8-dioxa-2-azaspiro[3.5]nonane core locks the urea moiety into a well-defined spatial orientation with a single rotatable bond (between the aromatic ring and the urea NH) [1][2]. This conformational restriction contrasts with acyclic N-aryl ureas, which possess 4–6 rotatable bonds and can adopt multiple low-energy conformations. Published studies on analogous spirocyclic FAAH inhibitors (7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane ureas) have demonstrated that spirocyclic constraint improves target selectivity and reduces off-target binding relative to flexible analogs [3]. Although direct experimental data for this specific compound are absent, the scaffold-level principle—that preorganization reduces the entropic penalty of binding and enhances selectivity—is well established in the medicinal chemistry literature.

Conformational restriction Entropic penalty Target selectivity

Recommended Research and Industrial Application Scenarios for 7,7-Dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide


Fragment-Based and Structure-Guided Lead Discovery Targeting Serine Hydrolases or Kinases

The compound's lead-like MW (290.36 g/mol), moderate lipophilicity (XLogP3 = 1.0), and spirocyclic urea pharmacophore align with known inhibitor scaffolds for serine hydrolases (e.g., FAAH) and kinase hinge-binding motifs [1][3]. Its single rotatable bond and rigid core make it suitable for fragment soaking and X-ray crystallography experiments where well-defined electron density is essential for structure-guided optimization. Researchers should prioritize this compound over more flexible urea analogs when conformational preorganization is hypothesized to drive binding selectivity.

CNS Drug Discovery Programs Requiring Balanced Permeability and Low P-gp Efflux Liability

The TPSA of 50.8 Ų and XLogP3 of 1.0 are within guidelines for passive blood-brain barrier penetration (TPSA < 90 Ų, LogP 1–5) [1][2]. Combined with only one hydrogen bond donor, this compound is predicted to have low P-glycoprotein recognition. Procurement teams selecting CNS-focused screening libraries should favor this compound over analogs with TPSA > 90 Ų or HBD count ≥ 2, which are statistically more likely to be P-gp substrates.

Spirocyclic Building Block for Parallel Library Synthesis and SAR Exploration

The 6,8-dioxa-2-azaspiro[3.5]nonane core with gem-dimethyl substitution at position 7 offers a sterically differentiated scaffold that can be further derivatized at the urea NH or the aromatic ring . This compound serves as a versatile intermediate for generating focused libraries exploring N-aryl SAR. Laboratories should select this specific building block over the unsubstituted 6,8-dioxa-2-azaspiro[3.5]nonane because the gem-dimethyl groups provide metabolic stability and steric definition that simplify SAR interpretation.

Physicochemical Benchmarking in Property-Driven Medicinal Chemistry

With its balanced computed properties (MW = 290.36, XLogP3 = 1.0, TPSA = 50.8 Ų, HBD = 1, RotB = 1, Fsp³ ≈ 0.56), this compound can serve as a reference standard for property-driven lead optimization campaigns [1][2]. When evaluating structurally related analogs, researchers can use this compound's descriptor set as a baseline to assess whether synthetic modifications improve or degrade key drug-likeness parameters. This quantitative benchmarking capability is absent for analogs whose computed or experimental properties are not publicly documented.

Quote Request

Request a Quote for 7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.